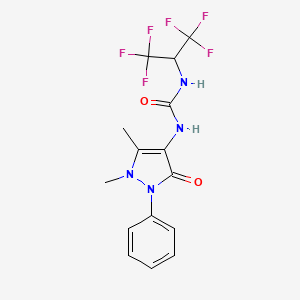![molecular formula C19H10Cl3N5O7 B12469528 N-(2-chloro-4-nitrophenyl)-2-[(2,5-dichlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12469528.png)
N-(2-chloro-4-nitrophenyl)-2-[(2,5-dichlorophenyl)amino]-3,5-dinitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4-nitrophenyl)-2-[(2,5-dichlorophenyl)amino]-3,5-dinitrobenzamide is a complex organic compound that belongs to the class of substituted benzamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-nitrophenyl)-2-[(2,5-dichlorophenyl)amino]-3,5-dinitrobenzamide typically involves multi-step organic reactions. One common approach is the nitration of a suitable benzamide precursor, followed by halogenation and amination reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid or nitric acid, and halogenating agents like chlorine or bromine. The final step usually involves the coupling of the amine and nitro groups under controlled conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Safety measures are crucial due to the handling of hazardous chemicals and the potential for exothermic reactions.
化学反应分析
Types of Reactions
N-(2-chloro-4-nitrophenyl)-2-[(2,5-dichlorophenyl)amino]-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amines or hydroxylamines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups may yield corresponding amines, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
Chemistry
In chemistry, N-(2-chloro-4-nitrophenyl)-2-[(2,5-dichlorophenyl)amino]-3,5-dinitrobenzamide is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound may serve as a lead compound for developing new drugs Its structural features can be modified to enhance biological activity, selectivity, and pharmacokinetic properties
Industry
In the industrial sector, this compound can be used in the formulation of agrochemicals, such as herbicides and pesticides. Its stability and reactivity make it suitable for various industrial processes, including polymer synthesis and surface coatings.
作用机制
The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-[(2,5-dichlorophenyl)amino]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound’s nitro and halogen groups can form strong interactions with enzymes, receptors, or other biomolecules, leading to inhibition or activation of biological pathways. Detailed studies on its binding affinity, selectivity, and metabolic stability are essential to understand its full potential.
相似化合物的比较
Similar Compounds
- N-(2-chloro-4-nitrophenyl)-2-aminobenzamide
- 2,5-dichloro-N-(2-nitrophenyl)benzamide
- 3,5-dinitro-N-(2-chlorophenyl)benzamide
Uniqueness
Compared to similar compounds, N-(2-chloro-4-nitrophenyl)-2-[(2,5-dichlorophenyl)amino]-3,5-dinitrobenzamide stands out due to its combination of multiple nitro and halogen groups. This unique arrangement enhances its reactivity and potential for diverse applications. Its structural complexity also allows for fine-tuning of its properties through chemical modifications, making it a valuable compound for research and industrial use.
属性
分子式 |
C19H10Cl3N5O7 |
|---|---|
分子量 |
526.7 g/mol |
IUPAC 名称 |
N-(2-chloro-4-nitrophenyl)-2-(2,5-dichloroanilino)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C19H10Cl3N5O7/c20-9-1-3-13(21)16(5-9)23-18-12(6-11(26(31)32)8-17(18)27(33)34)19(28)24-15-4-2-10(25(29)30)7-14(15)22/h1-8,23H,(H,24,28) |
InChI 键 |
IEWQNYVJFSOFJK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NC3=C(C=CC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


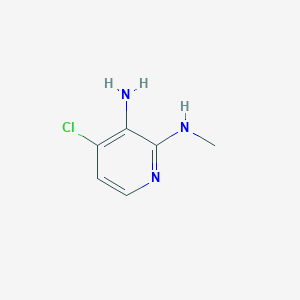
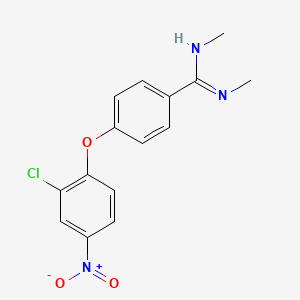
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-nitrophenyl)alaninamide](/img/structure/B12469475.png)
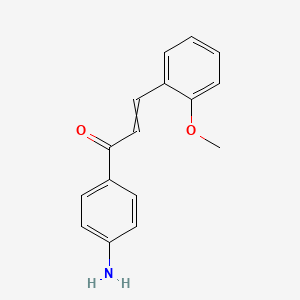
![3-{[(3-{[(3-Nitrophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12469486.png)
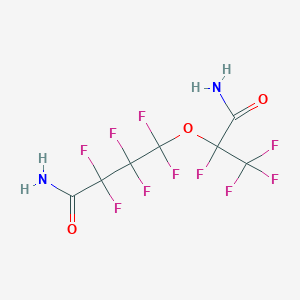
![7-Bromo-6-chloro-3H-imidazo[4,5-C]pyridine](/img/structure/B12469493.png)
![2-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12469497.png)
![5-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B12469498.png)

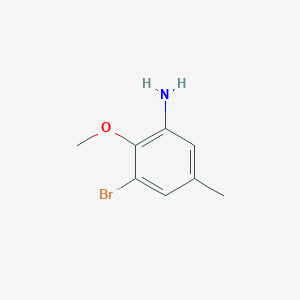
![3-[(2-Sulfanylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12469533.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylate](/img/structure/B12469540.png)
